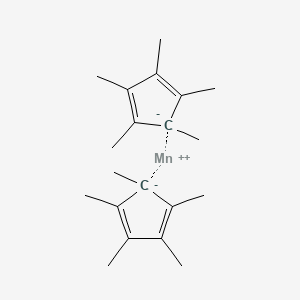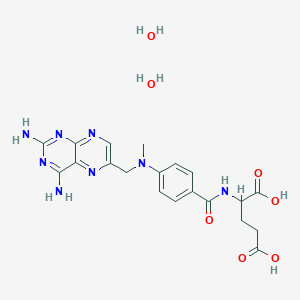
Dihydrate methotrexate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrate methotrexate, commonly known as methotrexate, is a chemotherapy agent and immune-system suppressant. It is primarily used to treat various types of cancer, autoimmune diseases, and ectopic pregnancies. Methotrexate works by inhibiting the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cell replication .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methotrexate is synthesized through a multi-step process that involves the condensation of 4-amino-10-methylpteroylglutamic acid with other chemical intermediates. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods
Industrial production of methotrexate involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process includes the use of various solvents and reagents to achieve the desired purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Methotrexate undergoes several types of chemical reactions, including:
Oxidation: Methotrexate can be oxidized to form 7-hydroxymethotrexate.
Reduction: It can be reduced under specific conditions to yield different metabolites.
Substitution: Methotrexate can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The reactions are typically carried out under controlled temperatures and pH levels to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include 7-hydroxymethotrexate, methotrexate polyglutamates, and other metabolites that are crucial for its pharmacological activity .
Aplicaciones Científicas De Investigación
Methotrexate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying enzyme inhibition and drug interactions.
Biology: Employed in cell culture studies to investigate cell proliferation and apoptosis.
Mecanismo De Acción
Methotrexate exerts its effects by inhibiting the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of tetrahydrofolate. This inhibition leads to a decrease in the synthesis of purines and pyrimidines, thereby preventing DNA replication and cell division. Methotrexate also affects other molecular targets and pathways, including the inhibition of T cell activation and suppression of intercellular adhesion molecule expression .
Comparación Con Compuestos Similares
Similar Compounds
Aminopterin: An older antifolate drug that has been largely replaced by methotrexate due to its higher stability and efficacy.
Pemetrexed: Another antifolate used in cancer treatment, particularly for mesothelioma and non-small cell lung cancer.
Raltitrexed: Used in the treatment of colorectal cancer and works similarly by inhibiting thymidylate synthase.
Uniqueness of Methotrexate
Methotrexate is unique due to its broad spectrum of applications, ranging from cancer treatment to autoimmune disease management. Its ability to inhibit multiple pathways and its relatively well-understood pharmacokinetics make it a versatile and widely used compound in both clinical and research settings .
Propiedades
Fórmula molecular |
C20H26N8O7 |
|---|---|
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;dihydrate |
InChI |
InChI=1S/C20H22N8O5.2H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);2*1H2 |
Clave InChI |
TXQDMGIRZSHAQM-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



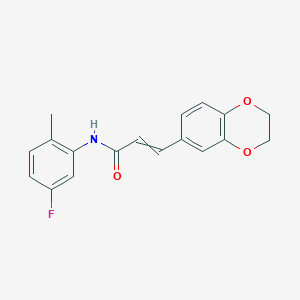


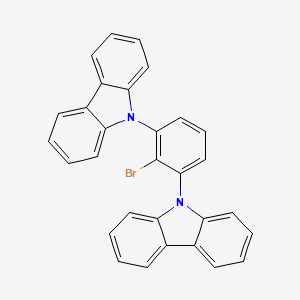
![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[4-(trifluoromethoxy)phenyl]butanoic acid](/img/structure/B12508702.png)
![N-(2,3-dimethoxybenzyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12508703.png)


![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B12508727.png)
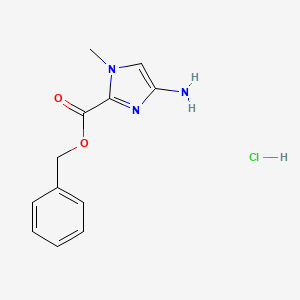
![(5E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B12508752.png)
